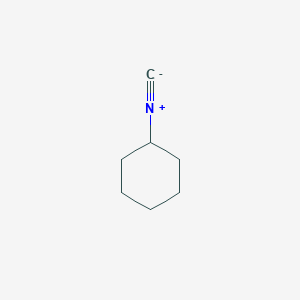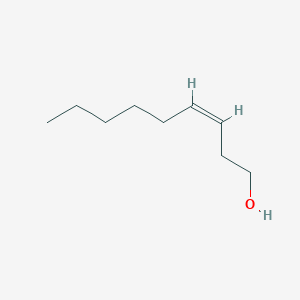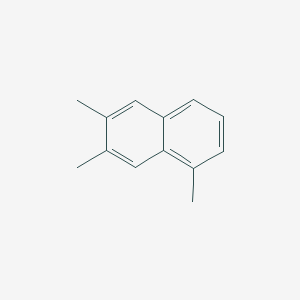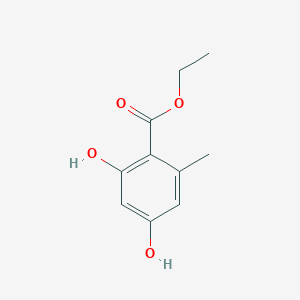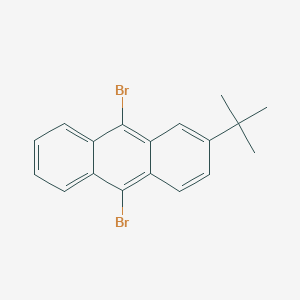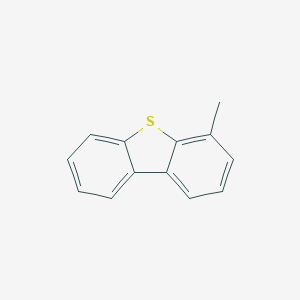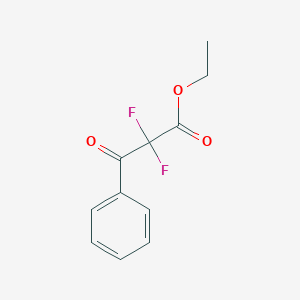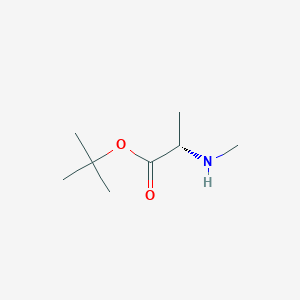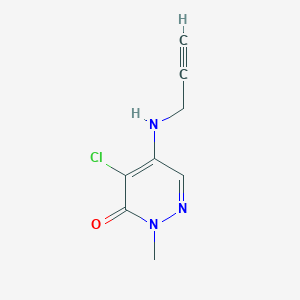
8-Fluorchinazolin-2,4-diamin
Übersicht
Beschreibung
8-Fluoroquinazoline-2,4-diamine is a chemical compound with the CAS Number: 119584-79-1 . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinazoline-2,4-diamine contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
8-Fluoroquinazoline-2,4-diamine is a light yellow solid . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . The storage temperature is 0-5 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Aurora A Kinase-Hemmung
8-Fluorchinazolin-2,4-diamin-Derivate wurden als potente Inhibitoren der Aurora A-Kinase identifiziert, einem Enzym, das an der Zellteilung und der Entstehung von Krebs beteiligt ist . Diese Verbindungen haben Selektivität bei der Hemmung von Aurora A gegenüber anderen Kinasen gezeigt, was sie zu vielversprechenden Kandidaten für die Entwicklung von Krebsmedikamenten macht. Die apoptose-induzierenden Eigenschaften dieser Derivate verstärken ihr therapeutisches Potenzial weiter.
Glykogen-Synthase-Kinase-3 (GSK-3)-Hemmung
Forschungen haben gezeigt, dass bestimmte Chinazolinderivate eine hohe Hemmwirkung gegen GSK-3 aufweisen, eine Kinase, die an zahlreichen zellulären Prozessen beteiligt ist, darunter Metabolismus und neuronale Funktion . Diese Aktivität deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten wie Diabetes und Alzheimer hin, bei denen GSK-3 eine wichtige Rolle spielt.
Antitumoraktivität
Chinazolinderivate, einschließlich derer mit dem this compound-Gerüst, wurden auf ihre Antitumoraktivitäten untersucht . Diese Verbindungen haben sich in verschiedenen In-vitro-Modellen als vielversprechend erwiesen und zielen auf mehrere Wege ab, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind.
Medizinische Chemie und Wirkstoffdesign
Die strukturellen Merkmale von this compound machen es zu einem wertvollen Gerüst in der medizinischen Chemie . Seine Einarbeitung in neue Verbindungen hat zur Entdeckung von Molekülen mit verbesserten pharmakologischen Profilen geführt, die sich für die weitere Entwicklung als Therapeutika eignen.
Chemische Synthese
Im Bereich der chemischen Synthese dient this compound als Baustein für die Herstellung komplexer Moleküle . Seine Reaktivität ermöglicht verschiedene Modifikationen, die die Synthese einer Vielzahl von Chinazolinderivaten mit potenziellen biologischen Aktivitäten ermöglichen.
Industrielle Anwendungen
Während spezifische industrielle Anwendungen von this compound nicht weit verbreitet sind, deutet seine Rolle als Zwischenprodukt bei der Synthese von Pharmazeutika und anderen bioaktiven Molekülen auf seine Nützlichkeit in großtechnischen Produktionsprozessen hin .
Safety and Hazards
The safety data sheet for 8-Fluoroquinazoline-2,4-diamine suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .
Wirkmechanismus
Target of Action
Quinazoline derivatives have been identified as potential small-molecule inhibitors against certain viruses .
Mode of Action
It’s known that quinazoline derivatives can inhibit viral replication . The specific interactions between 8-Fluoroquinazoline-2,4-diamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, affecting their ability to replicate .
Result of Action
It has been found to be a potent inhibitor of viral replication in the case of chikungunya virus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoroquinazoline-2,4-diamine. Factors such as temperature, pH, and presence of other molecules can affect its stability and activity. For instance, it is recommended to store the compound at a temperature of 0-5°C .
Eigenschaften
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





